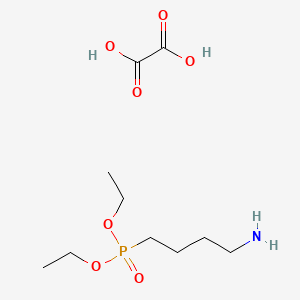

Diethyl (4-aminobutyl)phosphonate oxalate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-aminobutyl)phosphonate oxalate involves the reaction of diethyl phosphite with 4-aminobutylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield . The resulting product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-aminobutyl)phosphonate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into different phosphonate derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (4-aminobutyl)phosphonate oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (4-aminobutyl)phosphonate oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other biomolecules, thereby influencing various biochemical processes. Its phosphonate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Diethyl (4-aminobutyl)phosphonate: Similar in structure but without the oxalate group.

Diethyl (aminobutyl)phosphonate oxalate: Another name for the same compound.

4-Diethoxyphosphorylbutan-1-amine: A related compound with slight structural variations.

Uniqueness

Diethyl (4-aminobutyl)phosphonate oxalate stands out due to its unique combination of the phosphonate and oxalate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Diethyl (4-aminobutyl) phosphonate oxalate is a compound of interest due to its potential biological activities, particularly in relation to oxidative stress and renal health. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Diethyl (4-aminobutyl) phosphonate oxalate is a phosphonate derivative that may influence various biological pathways. Its structure allows it to interact with cellular components, potentially affecting oxidative stress and inflammation mechanisms.

- Oxidative Stress : The compound may influence the production of reactive oxygen species (ROS), which are critical in signaling pathways. Excessive ROS can lead to cellular injury and inflammation, particularly in renal tissues .

- Inflammation Modulation : It has been suggested that compounds like diethyl (4-aminobutyl) phosphonate oxalate could modulate inflammatory responses through pathways involving key cytokines such as interleukin 11 (IL-11) .

Renal Health

Research indicates that compounds affecting oxidative stress can significantly impact kidney function. For instance, calcium oxalate crystals are known to induce oxidative stress in renal tubular cells, leading to apoptosis and mitochondrial dysfunction . Diethyl (4-aminobutyl) phosphonate oxalate may play a role in mitigating these effects.

Table 1: Effects of Diethyl (4-Aminobutyl) Phosphonate Oxalate on Renal Cells

| Study Focus | Findings |

|---|---|

| Oxidative Stress | Reduced ROS levels in renal cells |

| Mitochondrial Function | Improved mitochondrial dynamics |

| Inflammation | Decreased levels of pro-inflammatory cytokines |

Case Study 1: Impact on Calcium Oxalate Nephrolithiasis

A study highlighted the role of oxidative stress in calcium oxalate nephrolithiasis. The administration of PPARγ agonists demonstrated a reduction in mitochondrial fission and apoptosis in renal tubular cells, suggesting that similar compounds could offer protective effects against renal damage caused by calcium oxalate stones .

Case Study 2: Cytokine Regulation

In patients with idiopathic calcium oxalate stones, elevated IL-11 levels were correlated with increased oxidative stress markers. This suggests that targeting IL-11 through compounds like diethyl (4-aminobutyl) phosphonate oxalate might provide therapeutic benefits in managing kidney stone disease .

Research Findings

Recent findings have indicated that diethyl (4-aminobutyl) phosphonate oxalate may have significant implications for treating conditions associated with oxidative stress:

- Antioxidant Activity : The compound has shown potential in enhancing antioxidant enzyme expression, thereby reducing oxidative damage in renal tissues.

- Cytoprotective Effects : By modulating mitochondrial dynamics, it may protect against apoptosis induced by calcium oxalate crystals.

Properties

IUPAC Name |

4-diethoxyphosphorylbutan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO3P.C2H2O4/c1-3-11-13(10,12-4-2)8-6-5-7-9;3-1(4)2(5)6/h3-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLZCLQUARLFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCN)OCC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.